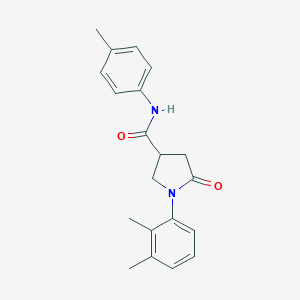![molecular formula C30H25NO4 B338262 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate](/img/structure/B338262.png)
2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate: is an organic compound with the molecular formula C30H25NO4 It is a derivative of benzoic acid and is characterized by the presence of a phenylethyl group and a dibenzylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate typically involves the reaction of 2-oxo-2-phenylethyl benzoate with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: This compound may be studied for its potential biological activities, including its interactions with enzymes or receptors. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate involves its interaction with specific molecular targets. The phenylethyl and dibenzylcarbamoyl groups may facilitate binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Oxo-2-phenylethyl benzoate
- 2-Oxo-2-phenylethyl 2-(benzylsulfanyl)benzoate
- 2-(2-Oxo-2-phenylethyl)phenyl benzoate
Comparison: Compared to similar compounds, 2-oxo-2-phenylethyl 2-[(dibenzylamino)carbonyl]benzoate is unique due to the presence of the dibenzylcarbamoyl group. This group may impart distinct chemical and biological properties, making it valuable for specific applications. The comparison highlights the importance of structural variations in determining the behavior and utility of these compounds.
Properties
Molecular Formula |
C30H25NO4 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
phenacyl 2-(dibenzylcarbamoyl)benzoate |
InChI |
InChI=1S/C30H25NO4/c32-28(25-16-8-3-9-17-25)22-35-30(34)27-19-11-10-18-26(27)29(33)31(20-23-12-4-1-5-13-23)21-24-14-6-2-7-15-24/h1-19H,20-22H2 |
InChI Key |
ZBXMBKZKYZGARC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)OCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,4-dichlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B338180.png)
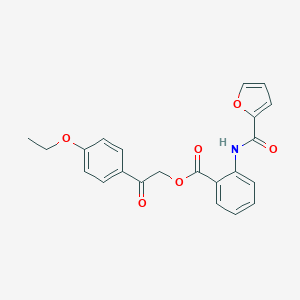
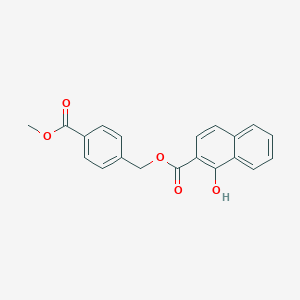
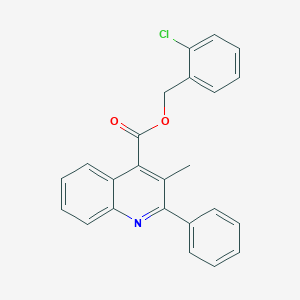
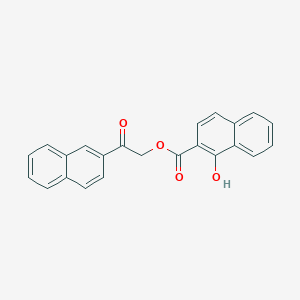
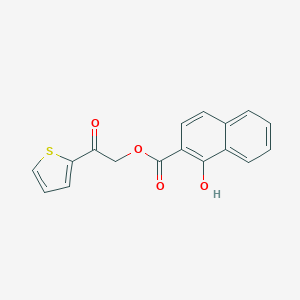
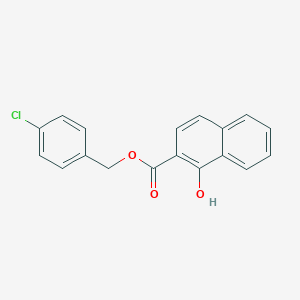
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B338194.png)
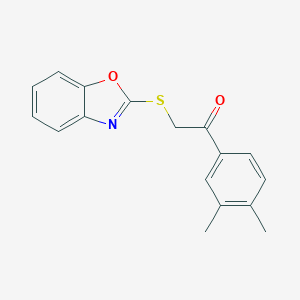
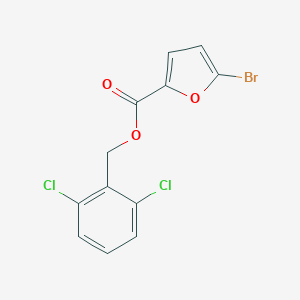
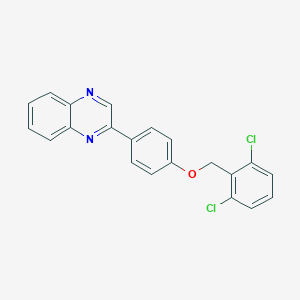
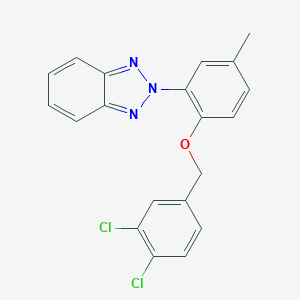
![2-[(3,4-DICHLOROBENZYL)OXY]-N~1~-PHENYLBENZAMIDE](/img/structure/B338201.png)
